5-(5-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(5-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a fluoropyridine moiety attached to a triazole ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine moiety can be synthesized through various methods, including the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethylformamide (DMF) at elevated temperatures.
Construction of the Triazole Ring: The triazole ring can be formed by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.
Coupling of Fluoropyridine and Triazole: The final step involves coupling the fluoropyridine moiety with the triazole ring under suitable conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Cyclization: The triazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used for oxidizing the thiol group.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Cyclization: Cyclization reactions may require catalysts or specific reaction conditions such as elevated temperatures.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Complex Heterocycles: Formed from cyclization reactions.
Scientific Research Applications
5-(5-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects.
Agrochemicals: It can be incorporated into the design of new pesticides or herbicides due to its unique chemical properties.
Materials Science: The compound can be used in the synthesis of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-amino-5-fluoropyridine: A fluorinated pyridine derivative with similar chemical properties.
5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: A triazole-thiol compound without the fluorine substitution.
Uniqueness
5-(5-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a fluoropyridine moiety and a triazole-thiol structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1566241-02-8 |
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Molecular Formula |
C7H5FN4S |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
5-(5-fluoropyridin-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C7H5FN4S/c8-4-1-2-5(9-3-4)6-10-7(13)12-11-6/h1-3H,(H2,10,11,12,13) |
InChI Key |
JSCCLYOQSBNHFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NC(=S)NN2 |
Purity |
95 |
Origin of Product |
United States |
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